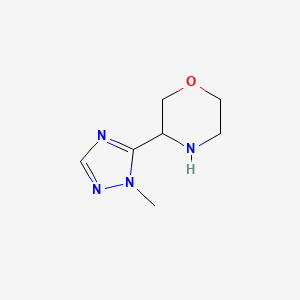

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine

描述

IUPAC Nomenclature and Systematic Identification

The compound 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine is systematically identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 3-(2-methyl-1,2,4-triazol-3-yl)morpholine . This name reflects the substituent positions on both the triazole and morpholine rings. The morpholine moiety (a six-membered saturated ring containing one oxygen and one nitrogen atom) is substituted at the 3-position by a 1-methyl-1H-1,2,4-triazol-5-yl group. The triazole ring is numbered such that the methyl group occupies the 1-position , while the nitrogen atoms are positioned at 1, 2, and 4 sites.

The compound’s CAS Registry Number is 1541462-68-3 , and its molecular formula is C₇H₁₂N₄O , with a molecular weight of 168.20 g/mol . Its SMILES notation (CN1C(=NC=N1)C2COCCN2 ) highlights the connectivity between the triazole and morpholine rings, with the methyl group attached to the triazole’s nitrogen and the morpholine’s oxygen positioned para to the triazole linkage.

Molecular Geometry and Conformational Analysis

The molecular geometry of This compound is defined by the planar triazole ring and the chair conformation of the morpholine ring. The triazole ring exhibits near-perfect planarity due to aromatic delocalization, while the morpholine adopts a chair conformation to minimize steric strain. Computational studies using density functional theory (DFT) suggest that the dihedral angle between the triazole and morpholine rings is approximately 60.02° , optimizing π-π stacking interactions in solid-state structures.

Key bond lengths and angles include:

- Triazole ring : N–N bond lengths of 1.31–1.35 Å and C–N bonds of 1.32–1.38 Å , consistent with aromatic character.

- Morpholine ring : C–O bond length of 1.43 Å and C–N bond of 1.47 Å , typical for saturated heterocycles.

Conformational flexibility is limited due to steric interactions between the methyl group on the triazole and the morpholine’s axial hydrogen atoms. Nuclear magnetic resonance (NMR) studies reveal restricted rotation about the C–C bond connecting the two rings, resulting in distinct proton environments for the morpholine’s equatorial and axial hydrogens.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of related triazole-morpholine hybrids provide indirect insights into the target compound’s solid-state structure. For example, 4-methyl-2-(morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thione (PubChem CID: 337833) crystallizes in a monoclinic system with space group P2₁/c , featuring a chair conformation for the morpholine ring and planar triazole geometry. The dihedral angle between the triazole and morpholine planes in this analog is 54.48° , comparable to computational predictions for This compound .

While direct crystallographic data for the target compound are unavailable, analogous structures exhibit:

- Unit cell parameters : a = 5.93 Å, b = 10.97 Å, c = 14.80 Å, with angles α = 100.50°, β = 98.62°, γ = 103.82°.

- Intermolecular interactions : C–H⋯π and van der Waals forces stabilize the lattice, with a packing density of 1.45 g/cm³ .

Comparative Analysis with Related Triazole-Morpholine Hybrids

The structural and electronic properties of This compound are contextualized against related hybrids (Table 1):

Key observations :

- Substituent position : The target compound’s morpholine group at the triazole’s 5-position distinguishes it from analogs with morpholine at 2-position or 4-position .

- Electronic effects : Electron-withdrawing groups (e.g., sulfonyl in ) reduce triazole aromaticity compared to the methyl group in the target compound.

- Conformational stability : Hybrids with bulkier substituents (e.g., trimethoxyphenyl in ) exhibit greater torsional strain, altering dihedral angles by ~10° .

属性

IUPAC Name |

3-(2-methyl-1,2,4-triazol-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)6-4-12-3-2-8-6/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGWFUAWSYUJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 3-Chloromethyl-1,2,4-triazolin-5-one

- The chloromethyltriazolinone intermediate is synthesized via base-catalyzed cyclization of acyl semicarbazides.

- For example, benzyloxyacetyl chloride is condensed with semicarbazide hydrochloride under modified Schotten-Baumann conditions to form a crude adduct.

- This adduct undergoes cyclization in dilute sodium hydroxide solution, yielding the triazolinone intermediate in approximately 60% yield.

- Subsequent hydrogenolytic removal of the benzyl protecting group using ammonium formate results in a water-soluble alcohol intermediate with 98% yield.

- Treatment with thionyl chloride converts this alcohol into the stable chloromethyltriazolinone in 87% yield.

Alkylation Reaction

- Morpholine is reacted with 3-chloromethyl-1,2,4-triazolin-5-one in a suitable solvent such as dimethylformamide (DMF).

- The alkylation proceeds under controlled conditions (e.g., room temperature to mild heating) to afford this compound derivatives.

- This one-step alkylation method is efficient and yields the desired product with high purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Benzyloxyacetyl chloride + semicarbazide hydrochloride (Schotten-Baumann) | Crude adduct | Intermediate for cyclization |

| 2 | Cyclization in dilute NaOH | 60 | Formation of triazolinone ring |

| 3 | Hydrogenolysis with ammonium formate | 98 | Removal of benzyl protecting group |

| 4 | Treatment with thionyl chloride | 87 | Formation of chloromethyl derivative |

| 5 | Alkylation with morpholine in DMF | High | Final product: this compound |

This method is detailed in patent literature and provides a robust route for the synthesis of triazole-morpholine hybrids.

Microwave-Assisted Cyclization and Substitution

Recent advances have demonstrated the utility of microwave irradiation to enhance the synthesis of 1,2,4-triazole derivatives, including morpholine-substituted compounds.

Microwave-Assisted Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- Microwave irradiation facilitates intramolecular cyclocondensation of amidoguanidines or related intermediates.

- Using morpholine as a nucleophile in acetonitrile solvent at elevated temperatures (~170 °C) for short reaction times (~25 minutes) leads to efficient formation of morpholino-substituted triazole derivatives.

- This approach improves reaction yields and purity compared to conventional heating and reduces reaction times significantly.

Optimization Data

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetonitrile | 190 | 30 | Moderate | Initial condition |

| 2 | Acetonitrile | 170 | 25 | Improved | Optimized for better yield |

| 3 | Other solvents | Various | Various | Lower | Less effective than acetonitrile |

This microwave-assisted method allows scalable synthesis (1–10 mmol scale) and has been successfully applied to prepare a diverse library of morpholine-triazole compounds.

Mannich-Type Reaction Using Morpholine, Formaldehyde, and Triazole Derivatives

An alternative approach involves Mannich base formation, where morpholine, formaldehyde, and a triazole precursor are reacted under reflux conditions.

Procedure

- The triazole precursor compound is dissolved in ethanol.

- Morpholine and formaldehyde (typically 37% aqueous solution) are added in stoichiometric amounts.

- The mixture is refluxed for approximately 2 hours.

- After completion, the reaction mixture is filtered, evaporated under reduced pressure, and the crude product recrystallized from ethanol.

Example Yield and Characterization

- Yield: Approximately 70%

- Melting point: ~146 °C

- Characterization: IR, ^1H NMR, and ^13C NMR confirm the formation of the morpholino-substituted triazole.

This method provides a straightforward synthetic route to 1-(morpholin-4-yl-methyl)-1,2,4-triazole derivatives and related compounds.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Alkylation with chloromethyltriazolinone | One-step alkylation, high yield, well-documented | High selectivity, scalable | Requires preparation of chloromethyl intermediate |

| Microwave-assisted cyclization | Rapid reaction, improved yields, green chemistry | Short reaction times, scalable | Requires microwave reactor equipment |

| Mannich-type reaction | Simple reagents, mild conditions | Easy setup, moderate yields | Longer reaction time, moderate yield |

Research Findings and Notes

- The alkylation method using 3-chloromethyl-1,2,4-triazolin-5-one is a well-established industrial route, providing stable intermediates and high yields.

- Microwave-assisted synthesis has emerged as a powerful tool to improve efficiency and reduce reaction times in triazole chemistry.

- Mannich-type reactions offer a classical approach with straightforward reagents but may require longer reaction times and give moderate yields.

- Characterization techniques such as IR, NMR (both ^1H and ^13C), and X-ray crystallography are essential to confirm the structure and tautomeric forms of the synthesized compounds.

- Tautomerism in 1,2,4-triazole derivatives can influence biological activity and should be considered during synthesis and analysis.

化学反应分析

Types of Reactions

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines.

科学研究应用

Medicinal Chemistry

Antifungal and Antibacterial Activity

The 1,2,4-triazole scaffold, which includes the triazole moiety present in 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine, has been widely studied for its antifungal and antibacterial properties. Research indicates that triazole derivatives exhibit significant activity against various pathogens. For instance, compounds with the triazole structure have shown efficacy against fungal infections such as those caused by Candida species and Aspergillus species .

In a comparative study of triazole derivatives, it was found that modifications to the triazole ring can enhance antibacterial properties against resistant strains of bacteria like Staphylococcus aureus and Mycobacterium tuberculosis . The presence of a morpholine ring may further augment these biological activities by improving solubility and bioavailability.

Potential in Cancer Therapy

Recent studies have also explored the potential of triazole derivatives in cancer therapy. The compound has been investigated for its ability to inhibit specific enzymes involved in tumor growth. For example, certain triazole derivatives have been identified as potent inhibitors of aromatase, an enzyme critical in estrogen biosynthesis, making them candidates for breast cancer treatment .

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole compounds are widely used as fungicides in agriculture. The application of this compound could provide a new avenue for developing effective fungicides that target specific fungal pathogens while minimizing environmental impact. Triazole fungicides work by inhibiting sterol synthesis in fungi, thus preventing cell membrane formation and leading to cell death .

Plant Growth Regulators

There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns through hormonal modulation. This application could enhance crop yield and resilience against environmental stressors.

Materials Science

Corrosion Inhibitors

Triazoles are recognized for their ability to form complexes with metal ions, making them suitable candidates for use as corrosion inhibitors in various industrial applications. The incorporation of this compound into protective coatings could enhance the longevity and durability of materials exposed to corrosive environments .

Supramolecular Chemistry

The unique structural features of this compound allow it to participate in supramolecular interactions. This property can be harnessed in the design of novel materials with specific functionalities such as drug delivery systems or sensors that respond to environmental stimuli .

Summary Table of Applications

| Application Area | Specific Use Cases | Remarks |

|---|---|---|

| Medicinal Chemistry | Antifungal agents | Effective against Candida and Aspergillus |

| Antibacterial agents | Active against resistant strains | |

| Cancer therapy | Potential aromatase inhibitors | |

| Agriculture | Fungicides | Targets fungal pathogens |

| Plant growth regulators | Enhances crop yield | |

| Materials Science | Corrosion inhibitors | Protects metals from corrosion |

| Supramolecular chemistry | Useful in drug delivery and sensing applications |

作用机制

The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can inhibit or activate various biochemical pathways, depending on the specific target. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

2-(3-Ethyl-1H-1,2,4-triazol-5-yl)morpholine

- CAS : 1251080-78-0

- Molecular Formula : C₈H₁₄N₄O

- Molecular Weight : 182.23 g/mol

- Key Differences: Substitution: The triazole ring bears an ethyl group instead of a methyl group. Applications: Like its methyl counterpart, it is used in life science research, though its specific pharmacological profile remains less documented .

Morpholine, 2-(1H-1,2,4-triazol-5-yl)

- CAS : 1248933-57-4

- Molecular Formula : C₆H₁₀N₄O

- Molecular Weight : 154.17 g/mol

- Key Differences: Substitution: Lacks the methyl group on the triazole ring. However, it may decrease metabolic stability compared to methylated analogs .

4-(3-Oxo-1,2,4-triazol-5-yl)methylmorpholine Derivatives

- Example : 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine

- Key Features :

- Structural Complexity: Incorporates trifluoromethyl and fluoro substituents on aromatic rings.

- Pharmacological Activity: Acts as a potent, orally active NK-1 receptor antagonist , highlighting the role of electron-withdrawing groups (e.g., CF₃) in enhancing receptor binding and metabolic resistance .

Talazoparib (BMN-673)

- Structure : Contains a 1-methyl-1H-1,2,4-triazol-5-yl group attached to a morpholine ring within a polycyclic framework.

- Applications: A PARP-1 inhibitor approved for cancer therapy.

Comparative Analysis Table

生物活性

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a compound that belongs to the class of 1,2,4-triazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a morpholine ring attached to a triazole moiety. The presence of the triazole ring is crucial as it contributes to the compound's biological interactions and mechanisms of action.

Antiviral and Antifungal Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antiviral and antifungal activities. For instance, triazole derivatives have been shown to inhibit enzymes involved in pathogen metabolism, making them potential chemotherapeutic agents against various infections. The specific interactions of this compound with viral or fungal targets are still under investigation but suggest promising avenues for further research.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. Compounds similar to this compound have demonstrated inhibitory effects on cancer cell proliferation across various types of cancer cell lines . For example, Mannich bases containing morpholine fragments have shown good anti-inflammatory and analgesic activity alongside their anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented through various assays measuring cytokine release. Compounds derived from triazoles have been shown to modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs) . The influence on cytokine release indicates a potential therapeutic application in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.

- Receptor Interaction : The triazole moiety may interact with specific receptors or proteins involved in disease pathways .

Table 1: Summary of Biological Activities

Synthesis and Future Directions

The synthesis of this compound involves multi-step organic reactions that require optimization for yield and purity. Future research should focus on:

- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with its biological targets.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings for various diseases.

- Structure–Activity Relationship (SAR) Studies : Identifying which structural modifications enhance biological activity.

常见问题

Basic Question: What are the key synthetic routes for 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step routes starting with morpholine and triazole derivatives. Key steps include:

- Alkylation : Introducing the triazole moiety via nucleophilic substitution or coupling reactions.

- Cyclization : Forming the triazole ring using reagents like hydrazine derivatives under microwave irradiation for improved efficiency .

- Purification : Chromatography (HPLC or column) is critical to achieve >95% purity .

Optimization involves controlling temperature (60–100°C), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., Pd for cross-coupling). Kinetic studies via TLC or HPLC help monitor intermediate formation .

Basic Question: How is the structural integrity of this compound confirmed?

Answer:

Analytical techniques are used in tandem:

- NMR Spectroscopy : Assigns protons (e.g., morpholine’s CH₂ groups at δ 3.5–3.7 ppm) and confirms substitution patterns .

- Mass Spectrometry (MS) : Validates molecular weight (168.20 g/mol) via parent ion peaks (e.g., m/z 168.2) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks using programs like SHELXL .

Advanced Question: How can computational methods predict the biological targets of this compound?

Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., NK-1 receptor) by analyzing binding affinities and pose validation .

- SAR Studies : Modifying the morpholine oxygen or triazole methyl group alters hydrophobicity and H-bonding, impacting target selectivity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for in vitro testing .

Advanced Question: What strategies resolve contradictions in reported biological activity data?

Answer: Contradictions may arise from:

- Purity Variability : Impurities ≥2% skew IC₅₀ values. Use HPLC-MS to verify batch consistency .

- Assay Conditions : pH or solvent differences affect solubility. Standardize assays in PBS (pH 7.4) with DMSO ≤0.1% .

- Target Polymorphism : Genetic variations in receptors (e.g., NK-1 isoforms) require validation across cell lines (CHO vs. HEK293) .

Advanced Question: How is the compound’s metabolic stability evaluated in preclinical models?

Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Calculate t½ and intrinsic clearance .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- In Vivo PK Studies : Administer orally to rodents; collect plasma at 0–24h. Use compartmental modeling to estimate bioavailability and half-life .

Advanced Question: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Answer:

- Twinned Crystals : Use SHELXD for dual-space recycling to deconvolute overlapping reflections .

- Disorder in Morpholine Ring : Apply restraints (e.g., DFIX for bond lengths) during SHELXL refinement .

- Low Resolution (≥2.0 Å) : Employ charge-flipping algorithms in SHELXE to improve phase accuracy .

Advanced Question: How do structural modifications affect its enzyme inhibition kinetics?

Answer:

- Triazole Methyl Group : Removal increases polarity, reducing IC₅₀ against kinases (e.g., PIM1) by enhancing H-bonding .

- Morpholine Substitution : Replacing oxygen with sulfur lowers logP, altering membrane permeability and IC₅₀ in cell-based assays .

- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure kₒₙ/kₒff rates and derive KD .

Advanced Question: What in vivo models are suitable for evaluating its neurokinin-1 receptor antagonism?

Answer:

- Guinea Pig Vascular Permeability Assay : Oral administration inhibits resiniferatoxin-induced inflammation (IC₅₀ = 0.008 mg/kg at 1h) .

- Gerbil Foot-Tapping Model : Measures CNS penetration; dose-dependent inhibition (IC₅₀ = 0.04 mg/kg at 4h) .

- Ferret Emesis Model : Assess antiemetic efficacy against cisplatin (ED₅₀ = 0.5 mg/kg) .

Advanced Question: How can contradictory spectral data (NMR vs. IR) be reconciled during characterization?

Answer:

- Tautomeric Forms : Triazole rings exhibit tautomerism (1H vs. 2H), shifting NMR peaks. Use variable-temperature NMR to identify dominant forms .

- Hydrogen Bonding : IR’s N-H stretches (3100 cm⁻¹) may conflict with NMR’s exchangeable protons. Conduct deuterium exchange experiments .

- Crystal Packing Effects : Compare solution (NMR) and solid-state (X-ray) data to confirm conformational flexibility .

Advanced Question: What methodologies optimize enantiomeric purity for chiral derivatives?

Answer:

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/IPA gradients (99:1 to 90:10) .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation to control stereochemistry .

- Kinetic Resolution : Lipase-catalyzed acetylation (e.g., CAL-B) enriches enantiomers (ee >98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。